(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol
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Overview
Description
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and methylamine for amination.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, where the aldehyde precursor is reacted with methylamine in the presence of a reducing agent. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, secondary amines, and various substituted derivatives.
Scientific Research Applications
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs used for treating respiratory conditions and other ailments.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A stereoisomer of (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol, commonly used as a decongestant.
Ephedrine: Another stereoisomer with similar chemical structure but different pharmacological properties.
Phenylephrine: A related compound with similar applications in medicine.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1S,2S)-2-(methylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m0/s1 |
InChI Key |
BLDFSDCBQJUWFG-GJZGRUSLSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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